molecular formula C14H20O4 B14006350 2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione CAS No. 5216-26-2

2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione

Cat. No.: B14006350
CAS No.: 5216-26-2
M. Wt: 252.31 g/mol
InChI Key: VDFCXSCKQFJFJY-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione is a chemical compound with a complex structure that includes methoxy, methyl, and enyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione can be achieved through several methods. One common approach involves the methylation of 5-nitrovanillin to produce 5-nitroveratraldehyde, which is then catalytically reduced to yield 5-aminohomoveratrol. The oxidation of 5-aminohomoveratrol results in the formation of 2,3-dimethoxy-5-methylbenzoquinone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process may include additional steps to purify the final product and ensure its stability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroquinone forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

Scientific Research Applications

2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron carrier in redox reactions, influencing cellular respiration and energy production. Its effects on specific enzymes and proteins are also being investigated to understand its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in various redox reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research.

Properties

CAS No.

5216-26-2

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione

InChI

InChI=1S/C14H20O4/c1-9(2)6-7-14(3)8-10(15)11(17-4)12(18-5)13(14)16/h6H,7-8H2,1-5H3

InChI Key

VDFCXSCKQFJFJY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CC(=O)C(=C(C1=O)OC)OC)C)C

Origin of Product

United States

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